molecular formula C17H12ClFN2O2S B10887371 (2E,5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10887371
M. Wt: 362.8 g/mol
InChI Key: KNRQTWSYUZLHMM-DHDCSXOGSA-N
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Description

5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic compound characterized by its unique chemical structure, which includes a thiazolone ring substituted with a chlorofluorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate thiazolone precursors with substituted benzaldehydes. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolone derivatives, and various substituted thiazolones depending on the specific reagents and conditions used.

Scientific Research Applications

5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-1-(2-BROMO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
  • 5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClFN2O2S

Molecular Weight

362.8 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClFN2O2S/c1-23-11-7-5-10(6-8-11)20-17-21-16(22)15(24-17)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21,22)/b15-9-

InChI Key

KNRQTWSYUZLHMM-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2

Origin of Product

United States

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